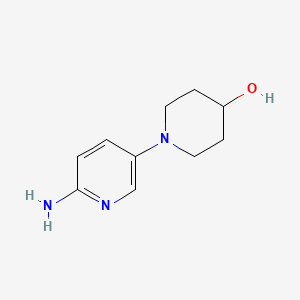

1-(6-Aminopyridin-3-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-aminopyridin-3-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10-2-1-8(7-12-10)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHQLENXGFLKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624891 | |

| Record name | 1-(6-Aminopyridin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-27-0 | |

| Record name | 1-(6-Aminopyridin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-aminopyridin-3-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Therapeutic Potential of Aminopyridine-Piperidine Scaffolds: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The "Privileged" Architecture

In modern medicinal chemistry, the fusion of an aminopyridine "warhead" with a piperidine "vector" represents a classic privileged structure strategy. This scaffold combination addresses the "solubility-permeability paradox" often encountered in lead optimization.

The aminopyridine moiety (specifically 2-aminopyridine or 3-aminopyridine) functions as a high-fidelity hydrogen bond donor/acceptor motif, capable of bidentate interactions with kinase hinge regions or specific aspartate/glutamate residues in allosteric pockets. Conversely, the piperidine ring serves as a versatile, sp³-rich linker that modulates physicochemical properties (logD, pKa) and directs substituents into solvent-exposed regions or hydrophobic channels.

Core Architectural Advantages

-

Tunable Basicity: The pyridine nitrogen (pKa ~6.8) and piperidine nitrogen (pKa ~10-11) allow for precise modulation of ionization states at physiological pH, influencing lysosomal trapping and hERG avoidance.

-

Metabolic Stability: Unlike open-chain alkyl amines, the piperidine ring restricts conformational entropy, often reducing the rate of N-dealkylation by CYPs.

-

Vectorial Exploration: The piperidine nitrogen allows for rapid diversification via reductive amination or amidation, facilitating Structure-Activity Relationship (SAR) scans.

Case Study: Allosteric SHP2 Inhibition

A lesson in Scaffold Hopping and hERG Avoidance

The protein tyrosine phosphatase SHP2 (PTPN11) is a critical node in the RAS-MAPK pathway. While early inhibitors targeted the catalytic site (charged, poor bioavailability), the discovery of SHP099 validated an allosteric "tunnel" site that locks the enzyme in an auto-inhibited conformation.

While SHP099 utilizes an aminopyrazine core, subsequent optimization campaigns (e.g., by Novartis and others) explored aminopyridine scaffolds to mitigate hERG liability while maintaining potency.

Mechanistic Logic

The aminopyridine-piperidine scaffold binds at the interface of the N-SH2, C-SH2, and PTP domains.

-

The Anchor: The aminopyridine moiety forms a critical cation-π interaction with Arg111 and hydrogen bonds with Thr219/Glu250.

-

The Linker: The piperidine ring acts as a rigid spacer, projecting the "tail" group into the solvent channel.

-

The Consequence: This binding stabilizes the "closed" conformation, preventing the N-SH2 domain from disengaging and activating the catalytic site.

Visualization: SHP2 Allosteric Locking Mechanism

Figure 1: Mechanism of allosteric SHP2 inhibition. The ligand stabilizes the auto-inhibited state, effectively removing the enzyme from the signaling cascade.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends observed when optimizing aminopyridine-piperidine scaffolds for kinase/phosphatase inhibition, derived from collective medicinal chemistry literature (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

| Structural Zone | Modification | Effect on Potency (IC50) | Effect on ADMET |

| Aminopyridine Core | 2-Amino vs 3-Amino | 2-Amino often favored for hinge binding (Kinases) | 2-Amino can increase permeability; 3-Amino may reduce hERG binding. |

| Pyridine Ring | 5-Fluoro / 5-Chloro substitution | Increases (Electronic modulation of H-bond acidity) | Blocks metabolic soft spot (para to amine). |

| Piperidine Linker | 4-amino vs 3-amino attachment | 4-amino is standard; 3-amino introduces chirality | 3-amino rigidification can improve selectivity but increases synthetic complexity. |

| Distal Tail | Spirocyclic fusion | Maintains or Improves | Significantly lowers hERG liability by reducing lipophilicity (LogD). |

Technical Insight: Replacing a flexible piperidine tail with a spirocyclic piperidine is a proven strategy to lower hERG affinity without sacrificing on-target potency. This constrains the vector and reduces the "grease" often associated with off-target ion channel binding.

Synthetic Protocol: Buchwald-Hartwig Coupling

Validation of the C-N Bond Formation

While Nucleophilic Aromatic Substitution (SNAr) is possible for electron-deficient pyridines, the Buchwald-Hartwig amination is the gold standard for coupling sterically hindered piperidines to aminopyridines, ensuring high yields and broad substrate scope.

Protocol: Pd-Catalyzed Cross-Coupling

Objective: Synthesize N-(1-benzylpiperidin-4-yl)-5-chloropyridin-2-amine.

Reagents:

-

Substrate A: 2-bromo-5-chloropyridine (1.0 equiv)

-

Substrate B: 4-amino-1-benzylpiperidine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP or Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inertion: Charge a flame-dried Schlenk flask with Substrate A, Catalyst, Ligand, and Base. Cycle with Argon/Vacuum (3x).

-

Addition: Add Substrate B and anhydrous Dioxane via syringe under Argon flow.

-

Activation: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]+).

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate in vacuo.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Self-Validation Check:

-

Why Cs₂CO₃? Weak enough to prevent pyridine decomposition, strong enough to deprotonate the amine.

-

Why Xantphos? Its wide bite angle favors reductive elimination, crucial for forming the C-N bond on electron-rich heterocycles.

Visualization: Synthetic Pathway

Figure 2: Simplified Buchwald-Hartwig coupling workflow for scaffold assembly.

Experimental Validation: SHP2 Phosphatase Assay

To confirm the therapeutic potential of the synthesized scaffold, a robust biochemical assay is required.

Method: DiFMUP Fluorescence Assay This assay measures the dephosphorylation of DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to DiFMU, which is highly fluorescent.

Protocol:

-

Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

-

Enzyme Activation: Incubate full-length SHP2 (0.5 nM) with an activating peptide (IRS1_pY1172) to simulate the "open" state. Crucial Step: Without peptide, SHP2 is auto-inhibited, and inhibitors won't show differential potency.

-

Compound Treatment: Add the aminopyridine-piperidine compound (serial dilution in DMSO). Incubate for 30 mins at RT.

-

Substrate Addition: Add DiFMUP (200 µM final).

-

Readout: Measure fluorescence (Ex: 358 nm / Em: 455 nm) in kinetic mode for 20 minutes.

Data Interpretation:

-

IC50 Calculation: Plot slope (RFU/min) vs. log[Inhibitor].

-

Mechanism Check: If the compound is an allosteric inhibitor (like SHP099), it should show higher potency in the absence of high concentrations of activating peptide, or stabilize the enzyme thermally (Thermal Shift Assay).

References

-

Structure-Based Design of Aminopyrazines as SHP2 Inhibitors. European Journal of Medicinal Chemistry, 2022.[11]

-

Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 2019.

-

Design and Synthesis of 4-aminopiperidine Derivatives as SMO/ERK Dual Inhibitors. Bioorganic & Medicinal Chemistry, 2022.[10]

-

The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry.

-

Cracking the code: the clinical and molecular impact of aminopyridines. RSC Advances, 2025.

Sources

- 1. Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(6-Aminopyridin-3-yl)piperidin-4-ol Scaffold in Drug Discovery

[1]

Executive Summary

The 1-(6-Aminopyridin-3-yl)piperidin-4-ol moiety represents a strategic "linker-head" configuration in small molecule drug discovery.[1] Structurally, it combines a 2-aminopyridine core (a classic hinge-binding motif) with a piperidin-4-ol tail (a solubilizing, hydrophilic appendage).[1]

This scaffold is extensively utilized to:

-

Enhance Solubility: The piperidin-4-ol group lowers logP and improves aqueous solubility compared to purely aromatic analogs.[1]

-

Target Allosteric Sites: In SHP2 inhibitors, this moiety mimics the hydrophilic interactions required to stabilize the auto-inhibited conformation of the enzyme.[1]

-

Bind Kinase Hinges: The 2-aminopyridine nitrogen and amino group form a donor-acceptor pair critical for ATP-competitive inhibition.[1]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

Structural Dissection

The molecule can be divided into three functional zones:

-

Zone A (Hinge Binder/Anchor): The 6-aminopyridine (systematically 2-aminopyridine) provides a bidentate H-bond motif (Acceptor: Pyridine N; Donor: Exocyclic NH2).[1] This is critical for binding to the hinge region of kinases (e.g., FLT3, CDK4/6) or the central tunnel of SHP2.[1]

-

Zone B (Rigid Linker): The C3-N1 bond connects the aromatic ring to the saturated heterocycle.[1] This bond is often formed via Buchwald-Hartwig amination, providing a rigid linear extension.[1]

-

Zone C (Solvent Interface): The piperidin-4-ol projects into the solvent front or specific hydrophilic pockets.[1] The hydroxyl group at C4 can function as both an H-bond donor and acceptor, often interacting with water networks or specific residues (e.g., Arg/Glu) in the protein active site.[1]

Key Derivatives and Modifications

Researchers often modify this core to tune potency and pharmacokinetics (PK):

| Modification Site | Derivative Type | Purpose |

| 4-OH (Hydroxyl) | Esters/Carbamates | Prodrug strategy to improve permeability (e.g., Caco-2 flux).[1] |

| 4-OH (Hydroxyl) | Fluorine (4-F) | Bioisostere to prevent metabolic oxidation while maintaining polarity. |

| 4-Position | Amination (4-NH2) | Introduction of basicity to form salt bridges with acidic residues (e.g., Asp/Glu).[1] |

| Pyridine C5 | Halogenation (F/Cl) | Blocking metabolic hotspots on the aromatic ring to increase half-life ( |

| Exocyclic Amine | Amides/Ureas | Converting the primary amine to a urea is a classic strategy to target the "DFG-out" pocket in kinases.[1] |

Synthetic Protocols

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol typically avoids direct SNAr due to the electron-rich nature of the 2-aminopyridine ring.[1] The industry-standard approach utilizes Palladium-catalyzed Buchwald-Hartwig amination .[1]

Workflow Diagram (DOT)[1]

Caption: Optimized synthetic route for 1-(6-Aminopyridin-3-yl)piperidin-4-ol via Buchwald-Hartwig coupling.

Detailed Protocol (Step-by-Step)

Step 1: Protection of Primary Amine [1]

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in DCM.

-

Add Di-tert-butyl dicarbonate (

, 1.2 eq) and catalytic DMAP (0.1 eq).[1] -

Stir at RT for 12 hours. Wash with saturated

, dry over -

Checkpoint: Verify formation of mono-Boc product via LC-MS (

).

Step 2: Buchwald-Hartwig Coupling

-

In a glovebox or under Argon, combine:

-

Suspend in anhydrous 1,4-Dioxane or Toluene .

-

Heat to 100°C for 16 hours.

-

Filter through Celite to remove Palladium residues.[1] Concentrate filtrate.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove excess ligand.[1]

Step 3: Deprotection

Biological Assay Protocols

SHP2 Phosphatase Inhibition Assay

This scaffold is a common component of allosteric SHP2 inhibitors (e.g., TNO155 analogs).[1] The assay measures the inhibition of SHP2's catalytic activity using a fluorogenic substrate.[1]

Reagents:

-

Enzyme: Recombinant human SHP2 (full length or catalytic domain).[1]

-

Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1]

-

Peptide: IRS1-derived bis-phosphopeptide (activator of SHP2).[1]

Protocol:

-

Preparation: Dilute compounds in DMSO (10-point dose-response).

-

Incubation: Mix SHP2 enzyme (0.5 nM final) with compounds in reaction buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT). Incubate for 30 min at RT.

-

Activation: Add IRS1 activator peptide (0.5 µM) to stimulate SHP2.[1]

-

Reaction: Add DiFMUP substrate (200 µM).

-

Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 min.

-

Analysis: Calculate

using a 4-parameter logistic fit.

Mechanism of Action Diagram (SHP2)[1]

Caption: Allosteric inhibition mechanism. The scaffold stabilizes the auto-inhibited "closed" conformation of SHP2.[1]

Case Studies & Applications

SHP2 Allosteric Inhibitors

The 1-(6-aminopyridin-3-yl)piperidin-4-ol scaffold is structurally analogous to the hydrophilic tail of SHP099 and TNO155 .[1]

-

Role: The piperidin-4-ol moiety mimics the interactions of the pyrazine/piperazine tails in clinical candidates, extending into the solvent channel to improve solubility and selectivity over SHP1.[1]

-

Data: Derivatives with this core often exhibit

values in the low nanomolar range (<100 nM) against SHP2.[1]

Kinase Inhibition (FLT3/CSF1R)

In Type I/II kinase inhibitors, the 2-aminopyridine serves as the hinge binder.[1]

-

Example: In CSF1R inhibitors, the 6-aminopyridine binds to the hinge (Glu/Cys residues), while the piperidine ring projects towards the solvent front, improving the PK profile.[1]

-

Advantage: The 4-hydroxyl group reduces the lipophilicity (LogD), preventing the high protein binding often seen with purely hydrophobic kinase inhibitors.[1]

References

-

Garcia Fortanet, J., et al. (2016).[1] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.[1] Journal of Medicinal Chemistry.[1] (Describes the structural basis for aminopyridine/pyrazine scaffolds in SHP2 inhibition).[1]

-

Chen, Y. N., et al. (2016).[1] Discovery of SHP099, a Potent, Selective, and Orally Bioavailable Allosteric Inhibitor of SHP2.[1] Nature.[1] (Foundational paper on the allosteric mechanism relevant to this scaffold).

-

Bagdanoff, J. T., et al. (2019).[1] Optimization of a Fused, Bicyclic Screening Hit for Potency, Selectivity, and Physicochemical Properties in Order to Further Expand the Chemical Diversity of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[1] [1]

-

PubChem Compound Summary. (2024). 1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0).[1][2] National Center for Biotechnology Information.[1] [1]

Sources

- 1. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 1819336-97-4,2-(4-Methoxyphenoxy)-4-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Molecular weight and formula of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(6-Aminopyridin-3-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular formula, molecular weight, and structural characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule and its derivatives.

Chemical Identity and Molecular Structure

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a bifunctional molecule featuring a 6-aminopyridine moiety linked to a piperidin-4-ol ring via a nitrogen atom. The structural arrangement of these two key heterocyclic systems imparts specific chemical properties that are of interest in the exploration of new therapeutic agents.

The definitive chemical structure and core properties of this compound are cataloged in public chemical databases. The primary identifier for this compound is its PubChem Compound ID (CID).

-

PubChem CID: 22329926[1]

The molecular formula has been determined to be C₁₀H₁₅N₃O [1]. This formula is derived from the elemental composition of the molecule, which consists of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom.

The chemical structure of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is depicted in the following diagram:

Caption: 2D structure of 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is provided in the table below. These parameters are essential for a variety of applications, including solubility testing, formulation development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O | PubChem CID: 22329926[1] |

| Molecular Weight | 193.25 g/mol | Calculated |

| Monoisotopic Mass | 193.1215 Da | PubChem CID: 22329926[1] |

| Canonical SMILES | C1CN(CCC1O)C2=CN=C(C=C2)N | PubChem CID: 22329926[1] |

| InChI Key | HZHQLENXGFLKCG-UHFFFAOYSA-N | PubChem CID: 22329926[1] |

Synthesis and Characterization

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol typically involves a multi-step process. A common synthetic strategy is the nucleophilic substitution reaction between a suitably activated 3-halopyridine derivative and 4-hydroxypiperidine.

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Experimental Protocol: Illustrative Synthesis

-

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) and 4-hydroxypiperidine (1.2 eq) in a suitable solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours. Reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Self-Validating System for Protocol Trustworthiness:

-

In-process Controls: Regular monitoring of the reaction by TLC or LC-MS ensures the consumption of starting materials and the formation of the desired product, allowing for timely adjustments to reaction conditions if necessary.

-

Structural Verification: The identity and purity of the final compound must be confirmed by a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while high-resolution mass spectrometry will verify the molecular weight. The purity is typically assessed by HPLC.

Applications in Research and Development

The unique structural combination of an aminopyridine and a piperidinol ring makes 1-(6-Aminopyridin-3-yl)piperidin-4-ol a valuable scaffold in drug discovery. The aminopyridine moiety can act as a hydrogen bond donor and acceptor, while the piperidinol provides a three-dimensional structure that can be further functionalized. This compound and its analogs are of interest for the development of inhibitors for various enzyme targets and for probing receptor binding sites.

References

-

PubChem. 1-(6-aminopyridin-3-yl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

Sources

Role of 1-(6-Aminopyridin-3-yl)piperidin-4-ol in medicinal chemistry

An In-depth Technical Guide to the Role of 1-(6-Aminopyridin-3-yl)piperidin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(6-aminopyridin-3-yl)piperidin-4-ol, a cornerstone scaffold in modern medicinal chemistry. We will dissect its fundamental physicochemical properties, outline robust synthetic protocols, and explore its multifaceted applications through case studies in oncology, inflammation, and neuroscience. This document is structured to deliver actionable insights, detailing the causal relationships behind experimental designs and the strategic derivatization of this privileged core. By integrating detailed methodologies with structure-activity relationship (SAR) data, this guide serves as an essential resource for professionals engaged in the design and development of novel small-molecule therapeutics.

Introduction: The Strategic Value of a Privileged Scaffold

In the lexicon of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1-(6-aminopyridin-3-yl)piperidin-4-ol moiety has earned this distinction. Its structure is a masterful convergence of features that are highly desirable for drug development. The 2-aminopyridine component is a bioisostere of purine and a renowned "hinge-binder" for a vast array of protein kinases.[1][2] The piperidine ring, a ubiquitous fragment in pharmaceuticals, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3][4][5] The hydroxyl group on the piperidine provides a crucial vector for synthetic elaboration, allowing chemists to fine-tune potency and selectivity by probing interactions with solvent-exposed regions of target proteins. This guide elucidates why this specific combination of functional groups has proven so effective and how it can be systematically exploited.

Core Scaffold Analysis: Physicochemical and Structural Properties

A molecule's potential as a drug candidate is fundamentally governed by its physicochemical properties. Understanding these parameters is critical for predicting its in vivo behavior and for guiding rational drug design.

| Property | Representative Value | Implication in Drug Design |

| Molecular Formula | C₁₀H₁₅N₃O | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 193.25 g/mol | Well within the "Rule of Five" guidelines, suggesting a higher likelihood of good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 62.1 Ų | Indicates good potential for cell membrane permeability and crossing the blood-brain barrier. |

| cLogP (calculated) | ~0.7 | Represents a favorable balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeation). |

| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Provides key interaction points for anchoring within a protein binding site. |

| Hydrogen Bond Acceptors | 3 (pyridine N, amine N, hydroxyl O) | Offers multiple points for engaging with polar residues in the target protein. |

These properties collectively position the scaffold in a "sweet spot" of drug-like chemical space, making it an excellent starting point for optimization campaigns across diverse therapeutic targets.

Synthesis and Chemical Amenability: A Practical Workflow

The utility of a scaffold is directly proportional to its synthetic accessibility. The 1-(6-aminopyridin-3-yl)piperidin-4-ol core can be reliably constructed via a palladium-catalyzed C-N cross-coupling reaction, a staple of modern synthetic chemistry.

General Synthetic Strategy

The most common approach involves a Buchwald-Hartwig amination between a protected 4-hydroxypiperidine and an appropriate 5-halopyridin-2-amine, followed by a deprotection step. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard due to its stability and ease of removal under acidic conditions.

Caption: High-level workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, with purification and analytical checkpoints.

Materials:

-

5-Bromo-2-aminopyridine

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)-4-hydroxypiperidine-1-carboxylate

-

To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq), Cs₂CO₃ (2.0 eq), XantPhos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor reaction progress by LC-MS or TLC (e.g., 50% EtOAc/Hexanes).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20-80% EtOAc in Hexanes) to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

-

Dissolve the purified intermediate from Step 1 in DCM (approx. 0.1 M).

-

Add an excess of TFA (10-20 eq) dropwise at 0 °C. Alternatively, use a solution of 4M HCl in Dioxane.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until LC-MS confirms complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure to remove the acid.

-

Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the final product, typically as a solid requiring minimal further purification.

Applications in Medicinal Chemistry: Case Studies

The scaffold's versatility is best illustrated by its successful incorporation into inhibitors targeting distinct protein families.

Kinase Inhibitors: Targeting the ATP Hinge

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The aminopyridine motif is exceptionally effective at forming two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction.[1][2]

Caption: Binding model of the scaffold in a kinase active site.

-

PI3K Inhibitors: Derivatives have been developed as potent and selective inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are crucial nodes in cell signaling pathways.[1][6] In these molecules, the aminopyridine core engages the hinge, while substituents attached via the piperidinol oxygen extend into selectivity pockets, enabling isoform-specific inhibition (e.g., PI3Kδ over PI3Kα).[6]

-

p38 MAP Kinase Inhibitors: This scaffold has been used to generate inhibitors of p38 MAP kinase, a key target for treating inflammatory diseases.[7] The piperidine ring can be further substituted to block metabolic "hot spots" and improve oral bioavailability.[7]

CNS-Active Agents: Crossing the Blood-Brain Barrier

The scaffold's balanced physicochemical profile makes it suitable for developing drugs that act on the central nervous system (CNS).

-

Sigma Receptor (σR) Ligands: Polyfunctionalized pyridines based on this core have shown high affinity for sigma receptors, which are implicated in neurological disorders like neuropathic pain and Alzheimer's disease.[8] Modifications to the piperidine nitrogen and the aminopyridine can tune affinity and selectivity between σ1R and σ2R subtypes.[8]

Ion Channel Modulators

-

TRPV4 Antagonists: A series of (6-aminopyridin-3-yl)methanone derivatives, which can be accessed from this core, were identified as selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[9] These compounds showed analgesic effects in preclinical models of inflammatory pain, demonstrating the scaffold's applicability beyond kinases and CNS targets.[9]

Structure-Activity Relationship (SAR) Insights

Systematic derivatization has provided a clear understanding of how modifications to the scaffold impact biological activity.

| Modification Site | General Observation | Mechanistic Rationale |

| Aminopyridine N (C6) | Acylation or alkylation can modulate potency and selectivity. | Alters the hydrogen-bonding capacity and electronic properties of the crucial hinge-binding amino group. |

| Pyridine Ring (C2, C4, C5) | Substitution can introduce steric clashes with off-targets or engage unique sub-pockets. | Provides a vector to improve selectivity against closely related proteins. |

| Piperidinol O (C4) | Alkylation or etherification with lipophilic groups often enhances potency.[10] | Allows for exploration of hydrophobic selectivity pockets adjacent to the primary binding site.[10] |

| Piperidine N (N1) | Not directly attached to the aminopyridine, but in related scaffolds, substitution here tunes solubility and ADME properties. | Modifies the overall basicity and polarity of the molecule. |

Conclusion and Future Perspectives

The 1-(6-aminopyridin-3-yl)piperidin-4-ol scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, combined with a drug-like physicochemical profile and a proven ability to anchor within diverse biological targets, ensures its continued relevance. Future work will undoubtedly focus on applying this core to new target classes, leveraging computational chemistry for more precise analogue design, and developing derivatives with highly tailored selectivity profiles to minimize off-target effects and enhance therapeutic windows. This scaffold represents not just a successful building block, but a strategic platform for the discovery of next-generation medicines.

References

-

Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Norman, R. A., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12185–12203. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Leitner, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

-

Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. [Link]

-

Ismaili, L., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 675. [Link]

-

Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177–2190. [Link]

-

Wang, L., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115033. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved February 18, 2026, from [Link]

-

Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved February 18, 2026, from [Link]

Sources

- 1. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

[1][2]

Executive Summary & Structural Architecture

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a bifunctional heterocyclic scaffold commonly employed as a building block in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its solubility behavior is governed by the interplay between its polar hydrogen-bonding domains (hydroxyl, primary amine, pyridine nitrogen) and its lipophilic piperidine core.[3]

Understanding the solubility landscape of this compound is critical for optimizing reaction workups, purification strategies (crystallization/extraction), and early-stage formulation.[3]

Physicochemical Descriptors

| Property | Value / Descriptor | Mechanistic Insight |

| CAS Number | 571189-27-0 | Unique Identifier |

| Molecular Formula | C₁₀H₁₅N₃O | MW: 193.25 g/mol |

| Structural Class | Aminopyridine-piperidine | Amphiphilic character |

| pKa (Basic) | ~6.8 (Pyridine Ring N) | Protonation at pH < 6 drastically increases aqueous solubility.[1][2][4][5][6][7][8] |

| pKa (Acidic) | >14 (Hydroxyl) | Negligible deprotonation in standard aqueous range.[1][2][3] |

| LogP (Predicted) | 0.5 – 0.9 | Moderate lipophilicity; "Drug-like" permeability window.[1][2] |

| H-Bond Donors | 3 (–NH₂, –OH) | High affinity for polar protic solvents (MeOH, Water).[1][2][3] |

Critical Structural Note: The nitrogen atom within the piperidine ring is directly attached to the aromatic pyridine ring.[2][3] This aniline-like conjugation significantly reduces its basicity compared to a free piperidine.[1][2][3] Consequently, the primary site of protonation is the pyridine ring nitrogen , not the piperidine nitrogen.[3]

Solubility Landscape: Water vs. Organic Solvents[3][9]

The solubility profile of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is non-linear and highly dependent on solvent polarity and pH environment.[2]

Aqueous Solubility (pH-Dependent)

The compound exhibits a "U-shaped" or sigmoidal solubility curve typical of weak bases.[1][2][3]

-

Acidic Media (pH 1.0 – 4.0): High Solubility (>50 mg/mL). [1][2]

-

Neutral Media (pH 6.5 – 7.5): Moderate to Low Solubility (1 – 5 mg/mL). [1][2]

Organic Solvent Profile

The compound follows a "Like Dissolves Like" trajectory, favoring polar organic solvents.[3]

| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Ideal for stock solutions and reaction media.[1][2] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Excellent for recrystallization and transfers.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Useful for extraction, though co-solvents (e.g., MeOH) may be needed.[1][3] |

| Esters | Ethyl Acetate | Low to Moderate | Often acts as an anti-solvent or for washing impurities.[1][2][3] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble (<0.1 mg/mL) | Perfect anti-solvents for precipitation/crystallization.[1][3] |

Experimental Protocols for Solubility Determination

To generate precise quantitative data for your specific batch or polymorph, follow these self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Final formulation data and certificate of analysis (CoA).

-

Preparation: Weigh excess solid (~10 mg) into a 1.5 mL HPLC vial.

-

Solvation: Add 500 µL of the target solvent (Water, pH buffer, or Organic).[2][3]

-

Equilibration: Cap and shake at 25°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Standard Curve: Prepare a 1 mg/mL stock in DMSO and dilute to 0.1, 0.05, and 0.01 mg/mL for calibration.

-

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of multiple solvent systems.[1][2]

Visualized Workflows & Mechanisms

Diagram 1: Solubility Screening Workflow

This decision tree guides the selection of the appropriate solubility method based on the development stage.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Diagram 2: pH-Dependent Protonation Species

Understanding the protonation state is vital for extraction efficiency.[1][2][3]

Caption: The pH-switch mechanism.[2][3] Acidic conditions protonate the pyridine ring, driving the compound into the aqueous phase.[3]

Implications for Synthesis & Purification[3][6][9]

Workup Strategy (The "pH Switch")

The solubility profile allows for a highly efficient purification without chromatography:

-

Reaction Quench: Dilute reaction mixture with DCM .

-

Acid Extraction: Wash the organic layer with 1M HCl .[1][2][3]

-

Basification: Separate the aqueous layer and adjust pH to ~10 using NaOH .

-

Final Extraction: Extract the turbid aqueous mixture with DCM/Isopropanol (3:1) to recover the pure product.

Crystallization[2][3]

References

Sources

- 1. 1-(6-Chloropyridazin-3-yl)piperidin-4-amine | C9H13ClN4 | CID 6416423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide | C24H30F2N4O2 | CID 9846311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-4-(6-aminopyridin-3-yl)piperazine | LGC Standards [lgcstandards.com]

- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. PubChemLite - [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol (C11H17N3O) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol (C11H17N3O) [pubchemlite.lcsb.uni.lu]

- 9. ijnrd.org [ijnrd.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1819336-97-4,2-(4-Methoxyphenoxy)-4-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Technical Guide to the Hydrogen Bonding Profile of 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the hydrogen bonding characteristics of the small molecule 1-(6-Aminopyridin-3-yl)piperidin-4-ol. Hydrogen bonds are pivotal in molecular recognition and the formation of stable ligand-receptor complexes, directly influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This document deconstructs the molecule's architecture to precisely identify and enumerate its hydrogen bond donor and acceptor sites. A definitive count of three hydrogen bond donors and four hydrogen bond acceptors is established. This analysis serves as a foundational tool for computational modeling, structure-activity relationship (SAR) studies, and the strategic optimization of this scaffold in drug discovery programs.

Introduction: The Central Role of Hydrogen Bonding in Medicinal Chemistry

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the specificity and affinity of a drug for its biological target.[2][3] The ability to accurately predict and modulate these interactions is a cornerstone of modern drug design.[4] The strength and geometry of hydrogen bonds dictate everything from a compound's aqueous solubility and membrane permeability to the stability of its binding pose within a protein's active site.[3]

Frameworks such as Lipinski's Rule of Five have quantified the importance of hydrogen bonding potential, establishing empirical guidelines for oral bioavailability.[5][6][7] Specifically, orally active drugs tend to have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[8][9] Therefore, a precise accounting of these sites on any new chemical entity is a critical first step in evaluating its drug-like properties. This guide provides such an analysis for 1-(6-Aminopyridin-3-yl)piperidin-4-ol.

Part 1: Molecular Deconstruction and Functional Group Analysis

To determine the hydrogen bonding capacity, we must first examine the constituent functional groups of 1-(6-Aminopyridin-3-yl)piperidin-4-ol. The molecule is composed of two key heterocyclic systems linked together: an aminopyridine ring and a piperidinol ring.

-

Aminopyridine Moiety: This consists of a pyridine ring substituted with a primary amine (-NH2) group. This part of the molecule introduces both nitrogen-hydrogen bonds and nitrogen atoms with lone pairs.

-

Piperidinol Moiety: This is a saturated piperidine ring featuring a secondary hydroxyl (-OH) group and a tertiary amine nitrogen that serves as the linker to the pyridine ring. This moiety provides an oxygen-hydrogen bond, an oxygen atom with lone pairs, and a nitrogen atom with a lone pair.

Part 2: Identification and Quantification of Hydrogen Bond Donor Sites

A hydrogen bond donor is defined as a hydrogen atom covalently bonded to a highly electronegative atom, typically nitrogen or oxygen. The partial positive charge on the hydrogen allows it to interact favorably with an electron-rich acceptor site.

-

Piperidinol Hydroxyl Group (-OH): The hydrogen atom of the hydroxyl group is covalently bonded to oxygen. This makes it a classic and potent hydrogen bond donor.

-

Count: 1

-

-

Aminopyridine Primary Amine Group (-NH₂): The primary amine contains two hydrogen atoms, each covalently bonded to a nitrogen atom. Both hydrogens are capable of acting as donors.

-

Count: 2

-

The cumulative count of hydrogen bond donor sites on the molecule is three .

Part 3: Identification and Quantification of Hydrogen Bond Acceptor Sites

A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons that can interact with a partially positive hydrogen atom from a donor group.

-

Piperidinol Oxygen Atom (-OH): The oxygen atom of the hydroxyl group possesses two lone pairs of electrons, making it an effective hydrogen bond acceptor.

-

Count: 1

-

-

Piperidine Ring Nitrogen Atom (-N<): This tertiary amine nitrogen has a lone pair of electrons in an sp³ hybridized orbital, qualifying it as a hydrogen bond acceptor site.

-

Count: 1

-

-

Pyridine Ring Nitrogen Atom (=N-): The sp² hybridized nitrogen atom within the aromatic pyridine ring has a lone pair of electrons in the plane of the ring, which is available for hydrogen bonding.

-

Count: 1

-

-

Primary Amine Nitrogen Atom (-NH₂): The nitrogen of the primary amine group also has an available lone pair and can function as a hydrogen bond acceptor.

-

Count: 1

-

The cumulative count of hydrogen bond acceptor sites on the molecule is four .

Part 4: Summary and Implications for Drug Development

The precise enumeration of hydrogen bonding sites is critical for predicting a molecule's behavior and guiding its optimization.

Data Summary Table

| Feature | Site Description | Count |

| Hydrogen Bond Donors (HBD) | Hydroxyl Group (-OH) | 1 |

| Primary Amine Group (-NH₂) | 2 | |

| Total Donors | 3 | |

| Hydrogen Bond Acceptors (HBA) | Hydroxyl Oxygen (-O H) | 1 |

| Piperidine Nitrogen (-N <) | 1 | |

| Pyridine Nitrogen (=N -) | 1 | |

| Primary Amine Nitrogen (-N H₂) | 1 | |

| Total Acceptors | 4 |

Conformity with Druglikeness Principles

With 3 hydrogen bond donors and 4 hydrogen bond acceptors, 1-(6-Aminopyridin-3-yl)piperidin-4-ol comfortably adheres to the criteria set forth by Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10).[5][7] This profile suggests that the molecule possesses a favorable balance of hydrophilicity and lipophilicity, which is often correlated with good membrane permeability and oral bioavailability. The specific arrangement of these donors and acceptors provides a rich scaffold for establishing multiple, high-affinity interactions with a protein target.

Visualization of Hydrogen Bonding Potential

The following diagram illustrates the identified hydrogen bond donor and acceptor sites on the molecular structure.

Caption: Hydrogen bond donor and acceptor sites on the molecule.

Conclusion

The molecule 1-(6-Aminopyridin-3-yl)piperidin-4-ol presents a well-defined and promising hydrogen bonding profile for drug design applications. With three hydrogen bond donors and four hydrogen bond acceptors , it possesses significant potential for forming strong, specific interactions with a biological target while maintaining favorable physicochemical properties consistent with established druglikeness rules. This detailed analysis provides essential information for medicinal chemists and computational scientists aiming to leverage this scaffold for the development of novel therapeutics.

References

- Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia.

- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.

- bioaccess. (n.d.). Mastering Lipinski's Rule of Five for Drug Discovery Success.

- Texas Children's Hospital. (2016). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections.

- MDPI. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design?

- Zenovel. (2026). Lipinski's Rule of 5 in Modern Drug Discovery.

- TIU Lecture Notes. (2023). Lipinski rule of five.

- Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design?

- Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. PubMed.

- ChemRxiv. (n.d.). Hydrogen bond donors in drug design.

Sources

- 1. kubinyi.de [kubinyi.de]

- 2. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

1-(6-Aminopyridin-3-yl)piperidin-4-ol CAS number and identifiers

[1]

Chemical Identity & Physicochemical Profile

1-(6-Aminopyridin-3-yl)piperidin-4-ol is a bifunctional heterocyclic compound featuring a central pyridine ring substituted with a primary amine and a 4-hydroxypiperidine moiety.[1] It serves as a "linker-scaffold" hybrid, offering both hydrogen bond donor/acceptor motifs and a rigidified geometry essential for kinase binding pockets.

Identifiers & Nomenclature

| Identifier Type | Value |

| Common Name | 1-(6-Aminopyridin-3-yl)piperidin-4-ol |

| IUPAC Name | 5-(4-hydroxypiperidin-1-yl)pyridin-2-amine |

| CAS Number | 571189-27-0 |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

| SMILES | OC1CCN(CC1)c2ccc(N)nc2 |

| InChI Key | HDOWRFHMPULYOA-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (amine) |

| LogP (Predicted) | 0.3 - 0.8 | Amphiphilic; moderate membrane permeability |

| pKa (Pyridine N) | ~6.8 | Protonation site 1 (Ring Nitrogen) |

| pKa (Piperidine N) | < 2.0 | Non-basic due to conjugation with pyridine ring |

| Solubility | DMSO (>50 mg/mL), Methanol | Sparingly soluble in water at neutral pH |

Synthetic Methodology

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig coupling for scale-up due to lower cost and the avoidance of heavy metal scavengers in early steps.

Reaction Workflow Diagram

The following logic flow illustrates the critical control points in the synthetic pathway.

Figure 1: Step-wise synthetic workflow emphasizing critical control points (CCP) for purity assurance.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-ol

Mechanism: The piperidine nitrogen acts as a nucleophile, displacing the bromide at the C5 position of the pyridine ring. The electron-withdrawing nitro group at C2 activates the ring for SNAr.

-

Reagents:

-

5-Bromo-2-nitropyridine (1.0 equiv)

-

Piperidin-4-ol (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.5 equiv)

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

-

Procedure:

-

Charge a reaction vessel with 5-bromo-2-nitropyridine and DMF (5 mL/g).

-

Add K₂CO₃ followed by piperidin-4-ol.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Cool to room temperature. Pour into ice-water (10x volume). The yellow precipitate (product) forms immediately.

-

Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.

-

Yield Expectation: 85–95%.

-

Step 2: Reduction to 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Mechanism: Catalytic hydrogenation reduces the nitro group (-NO₂) to the primary amine (-NH₂).

-

Reagents:

-

1-(6-Nitropyridin-3-yl)piperidin-4-ol (from Step 1)

-

10% Pd/C (5-10 wt% loading)

-

Solvent: Methanol or Ethanol.[2]

-

Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation).

-

-

Procedure:

-

Dissolve the nitro intermediate in Methanol (10 mL/g).

-

Add Pd/C catalyst under an inert atmosphere (Nitrogen/Argon).

-

Hydrogenation: Sparge with H₂ gas or apply H₂ balloon pressure. Stir vigorously at room temperature for 2–4 hours.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain the off-white solid.

-

Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH₃).

-

Medicinal Chemistry Applications

This compound is a privileged scaffold in the design of Kinase Inhibitors , particularly for the CDK (Cyclin-Dependent Kinase) family.

Structural Role in Drug Design

-

H-Bond Donor/Acceptor: The 2-amino-pyridine motif functions as a bidentate ligand, often binding to the "hinge region" of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl and amide NH of the kinase).

-

Solubility Handle: The 4-hydroxypiperidine group projects into the solvent-exposed region, improving water solubility and metabolic stability compared to a phenyl ring.

-

Analogs: It is structurally homologous to the piperazine-pyridine core found in Palbociclib (Ibrance) and Ribociclib (Kisqali), where the 4-hydroxyl group replaces the bulkier substituents found in the final drugs, often used in SAR (Structure-Activity Relationship) probing.

Pharmacophore Interaction Map

The diagram below visualizes how the molecule interacts within a theoretical binding pocket.

Figure 2: Pharmacophore map showing the bidentate binding mode of the aminopyridine core and the solubilizing role of the hydroxyl group.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over prolonged exposure to air, turning the solid brown.

-

Safety: Classified as an Irritant (Skin/Eye).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

- VanderWel, S. N., et al. (2005).Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. (Contextual reference for aminopyridine-piperazine/piperidine scaffold synthesis in CDK inhibitors).

Methodological & Application

Application Note: Synthesis Protocols for 1-(6-Aminopyridin-3-yl)piperidin-4-ol

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol , a critical pharmacophore found in various kinase inhibitors (e.g., CDK4/6, SHP2, and ALK inhibitors).[1] The molecule features a 2-aminopyridine core substituted at the C5 position with a 4-hydroxypiperidine moiety.[1]

Synthetic Challenges & Strategy

The primary challenge is forming the C(sp²)–N(sp³) bond between the electron-rich 2-aminopyridine ring and the secondary amine of the piperidine.[1]

-

Regioselectivity: The 2-aminopyridine ring has two nucleophilic sites (the exocyclic amine and the ring nitrogen).[1] However, we require the piperidine to act as the nucleophile attacking the pyridine ring.[1]

-

Catalyst Poisoning: The free amino group (–NH₂) at position 2 is a potent ligand for transition metals, potentially deactivating Palladium (Pd) or Copper (Cu) catalysts.[1]

-

Chemospecificity: The 4-hydroxypiperidine contains both a secondary amine and a secondary alcohol.[1] Under cross-coupling conditions,

-arylation is kinetically favored over

Selected Route: This guide prioritizes a Direct Buchwald-Hartwig Cross-Coupling using 2-amino-5-iodopyridine.[1] This route is chosen for its convergence and high atom economy, avoiding the protection/deprotection steps often required in older generation protocols.[1] A cost-effective Copper-Catalyzed Ullmann variant is provided as an alternative.[1]

Retrosynthetic Analysis

The retrosynthetic logic disconnects the molecule at the C5–N bond. The most robust precursors are 2-amino-5-iodopyridine (more reactive than the bromide) and 4-hydroxypiperidine .[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available 2-aminopyridine derivatives.[1]

Protocol A: Pd-Catalyzed Buchwald-Hartwig Coupling (Gold Standard)[1]

This protocol utilizes the high reactivity of the C–I bond and bulky phosphine ligands to prevent catalyst deactivation by the free amine.[1]

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| 2-Amino-5-iodopyridine | 1.0 | Electrophile |

| 4-Hydroxypiperidine | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor |

| XPhos | 0.04 (4 mol%) | Ligand |

| LiHMDS (1M in THF) | 2.5 | Base |

| 1,4-Dioxane | 10 mL/g | Solvent |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a nitrogen counter-flow, add 2-amino-5-iodopyridine (1.0 eq), 4-hydroxypiperidine (1.2 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane . Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).[1]

-

Base Addition: Dropwise add LiHMDS (1M in THF, 2.5 eq) at room temperature. The solution may darken, indicating active catalyst formation.[1]

-

Note: LiHMDS is preferred over NaOtBu here to ensure complete deprotonation and prevent aggregation issues, though NaOtBu is a viable alternative.[1]

-

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

-

Endpoint: Disappearance of the iodopyridine peak.[1]

-

-

Workup:

-

Purification: The crude residue is often a dark oil.[1] Purify via flash column chromatography on silica gel.

-

Eluent: DCM : MeOH : NH₄OH (90:9:1).[1] The ammonia is essential to minimize tailing of the basic pyridine.

-

Protocol B: Cu-Catalyzed Ullmann Coupling (Cost-Effective)[1]

For large-scale applications where Palladium cost is prohibitive, this Copper/Proline system offers a robust alternative, albeit with slightly lower yields (60-70% vs 85%+ for Pd).[1]

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| 2-Amino-5-iodopyridine | 1.0 | Electrophile |

| 4-Hydroxypiperidine | 1.5 | Nucleophile |

| CuI (Copper(I) Iodide) | 0.1 (10 mol%) | Catalyst |

| L-Proline | 0.2 (20 mol%) | Ligand |

| K₂CO₃ | 2.5 | Base |

| DMSO | 5 mL/g | Solvent |

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a vial, mix CuI and L-Proline in 1 mL of DMSO and stir for 10 minutes until a homogeneous blue/green solution forms.

-

Main Reaction: In a pressure tube or round-bottom flask, combine 2-amino-5-iodopyridine , 4-hydroxypiperidine , and K₂CO₃ .

-

Combine: Add the catalyst solution and remaining DMSO to the main vessel.

-

Heating: Seal the vessel and heat to 110°C for 12–16 hours.

-

Caution: Ensure efficient stirring; K₂CO₃ is insoluble and requires mechanical agitation to react at the interface.[1]

-

-

Workup:

-

Crystallization: Unlike the Pd route, the Ullmann product often contains fewer organic impurities.[1] Trituration with Et₂O or cold MeCN can yield the pure solid directly.

Precursor Synthesis: 2-Amino-5-iodopyridine[1][2][6][7]

If the starting material is not purchased, it can be synthesized rapidly from 2-aminopyridine.[1]

Reaction: 2-Aminopyridine + NIS -> 2-Amino-5-iodopyridine

-

Dissolve 2-aminopyridine (1.0 eq) in Acetonitrile (MeCN).

-

Cool to 0°C.

-

Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes.

-

Stir at room temperature for 2 hours.

-

Workup: Remove solvent.[1] Redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove iodine color) and saturated NaHCO₃.

-

Yield: Typically >90%. The product is a solid (mp 128-131°C).[1]

Analytical Validation & QC

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | Pyridine: δ 7.60 (d, J=2.5 Hz, 1H, H-6), 7.15 (dd, J=9.0, 2.5 Hz, 1H, H-4), 6.40 (d, J=9.0 Hz, 1H, H-3).[1] Amine: δ 5.50 (s, 2H, NH₂). Piperidine: δ 4.60 (d, OH), 3.55 (m, 1H, CH-OH), 3.20 (m, 2H), 2.70 (m, 2H), 1.80-1.50 (m, 4H).[1] |

| LC-MS (ESI+) | [M+H]⁺ = 194.13 .[1] Expect a single sharp peak.[1] |

| Appearance | Off-white to pale yellow solid. |

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Optimization Note: If direct coupling yields <50%, protect the pyridine amine as an acetamide (using Ac₂O/Pyridine) prior to coupling.[1] The acetamide group prevents catalyst binding.[1] Deprotection is achieved by refluxing in 2M NaOH/MeOH.[1]

References

-

Preparation of 4-(6-aminopyridin-3-yl)piperazine derivatives. CN113429340B. (2021).[1] Describes the industrial iodination and coupling protocol for the piperazine analog, directly applicable to the piperidine system.

-

Synthesis of 2-amino-5-iodopyridine. Sigma-Aldrich Product Data & Literature. Confirms the stability and availability of the key electrophile.

-

Buchwald-Hartwig Amination of Heterocycles. Surry, D. S., & Buchwald, S. L.[1] (2008).[1][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. (General reference for Ligand selection: XPhos/RuPhos).[1]

-

1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0). Accela Chem Catalog.[1][4] Verification of the specific target molecule existence and CAS.[1] [1]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1819336-97-4,2-(4-Methoxyphenoxy)-4-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Reagents for coupling 6-aminopyridine and 4-hydroxypiperidine

Application Note: Chemoselective Coupling of 6-Aminopyridine and 4-Hydroxypiperidine

Part 1: Core Directive & Strategic Overview

The Challenge: Coupling 6-aminopyridine (chemically equivalent to 2-aminopyridine , hereafter 2-AP ) with 4-hydroxypiperidine (4-HP) presents a classic chemoselectivity puzzle. You are attempting to link a specific aromatic amine (low nucleophilicity, ambident reactivity) with a cyclic aliphatic amine (high nucleophilicity) that possesses a competing free hydroxyl group.

The Solution: Direct coupling is impossible as both species are nucleophiles. The transformation requires a carbonyl linker to form a urea bridge. While reductive amination (methylene linker) is possible, the urea scaffold is the predominant target in kinase inhibitor and GPCR ligand design for this specific pharmacophore pair.

Strategic Imperative:

-

Selectivity: You must favor N-acylation over O-acylation on the piperidine ring.

-

Reactivity Order: You must activate the least reactive amine (2-AP) first. Activating the highly nucleophilic piperidine first creates a stable intermediate that the poor nucleophile (2-AP) may fail to displace.

-

Ambident Control: 2-AP can react at the ring nitrogen (N1) or the exocyclic amine (N2). Reagents must be chosen to favor thermodynamic equilibration to the exocyclic urea.

Part 2: Reagent Selection & Mechanistic Logic

The following table summarizes the three primary reagent classes for this transformation.

| Reagent | Type | Recommendation | Rationale |

| Phenyl Chloroformate | Carbamate Activation | High (Gold Standard) | Forms a stable, often crystalline phenyl carbamate intermediate. Allows purification before adding the valuable piperidine. Excellent for poor nucleophiles like 2-AP. |

| 1,1'-Carbonyldiimidazole (CDI) | Imidazole Activation | Medium | "Green" and one-pot. However, the acyl-imidazole intermediate is moisture-sensitive and sometimes insufficiently reactive for sterically hindered aromatic amines. |

| Triphosgene | Phosgene Equivalent | Low (Industrial only) | Highly effective but poses severe safety risks. Often leads to over-reaction (symmetric ureas) if stoichiometry is not perfectly controlled. |

Mechanistic Pathway (Graphviz)

The following diagram illustrates the decision logic and chemical pathway for the recommended Phenyl Chloroformate route.

Caption: Mechanistic pathway for the stepwise synthesis of unsymmetrical ureas using phenyl chloroformate, highlighting the rearrangement of the kinetic ring-acylated product to the thermodynamic exocyclic carbamate.

Part 3: Detailed Experimental Protocols

Protocol A: The Phenyl Chloroformate Method (Recommended)

Best for: High purity, scalability, and difficult aromatic amines.

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Phenyl Chloroformate (1.1 equiv)

-

Pyridine (solvent/base) or THF with Et3N (2.0 equiv)

-

4-Hydroxypiperidine (1.1 equiv)[1]

Step-by-Step Methodology:

-

Activation of 2-Aminopyridine:

-

Dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in anhydrous THF (15 mL) and Pyridine (1.7 mL, 21 mmol).

-

Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

-

Add Phenyl Chloroformate (1.4 mL, 11.7 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

-

Critical Step: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Checkpoint: Monitor by LCMS. You should see the conversion of the starting material (M+1 = 95) to the phenyl carbamate intermediate (M+1 = 215). If the ring-acylated product forms, it usually rearranges to the exocyclic carbamate upon stirring or mild heating (40°C).

-

Quench & Isolation: Pour into water/EtOAc.[2] Wash the organic layer with 1N HCl (to remove pyridine), water, and brine. Dry over MgSO4 and concentrate. The phenyl carbamate often precipitates as a white solid. Triturate with hexanes if necessary.

-

-

Coupling with 4-Hydroxypiperidine:

-

Dissolve the isolated phenyl carbamate intermediate (1.0 equiv) in DMSO or DMF (concentration ~0.5 M). Note: DMSO accelerates S_NAr-like displacements.

-

Add 4-Hydroxypiperidine (1.1 equiv).

-

Add Triethylamine (1.5 equiv) to neutralize the phenol byproduct.

-

Heat to 60°C for 4–6 hours.

-

Chemoselectivity Check: The secondary amine of the piperidine reacts significantly faster than the secondary alcohol. O-acylation is negligible under these conditions.

-

-

Purification:

-

Dilute with water.[2] The product may precipitate. If not, extract with DCM/Isopropanol (3:1).

-

The phenol byproduct can be difficult to remove. Wash with 1N NaOH (rapidly) to remove phenol, or use column chromatography (DCM:MeOH gradient).

-

Protocol B: The CDI One-Pot Method

Best for: Rapid screening, avoiding chlorinated reagents.

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

4-Hydroxypiperidine (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

-

Activation:

-

Dissolve 2-aminopyridine in dry DCM.

-

Add CDI in one portion at room temperature.[2]

-

Stir for 16 hours. Note: 2-aminopyridine reacts slowly with CDI compared to aliphatic amines. Heating to reflux (40°C) may be required to drive formation of the N-acyl imidazole.

-

-

Coupling:

-

Add 4-Hydroxypiperidine directly to the reaction mixture.

-

Stir at room temperature for 4 hours.

-

-

Workup:

Part 4: Troubleshooting & Critical Parameters

| Issue | Cause | Solution |

| Low Yield of Intermediate | 2-AP is a poor nucleophile; attack at Ring N. | Use NaH (Sodium Hydride) in THF to deprotonate 2-AP before adding Phenyl Chloroformate. This forces reaction at the exocyclic nitrogen.[7] |

| O-Acylation Observed | Reaction temperature too high or excess reagent. | Ensure 1:1 stoichiometry. Keep coupling step <80°C. If persistent, use N-Boc-4-hydroxypiperidine , couple, then deprotect (rarely needed). |

| Symmetric Urea Formation | Moisture present or wrong addition order. | Ensure anhydrous conditions. Always activate the aromatic amine first. |

Part 5: References

-

Selectivity of Phenyl Chloroformate: Thavonekham, B. "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997 , 1189–1194. Link

-

CDI Coupling Protocols: Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1962 , 1(7), 351–367. Link

-

2-Aminopyridine Reactivity: Katritzky, A. R.[7][8][9] "Handbook of Heterocyclic Chemistry." Elsevier, 2010 . (General reference for ambident nucleophiles).

-

Urea Linkers in Kinase Inhibitors: Smith, C. C., et al. "Validation of the Urea Linker in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2009 , 52(20), 6197. Link

Sources

- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 2. Amine to Amide (Coupling) - CDI [commonorganicchemistry.com]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

1-(6-Aminopyridin-3-yl)piperidin-4-ol in kinase inhibitor design

Application Note: Optimizing Kinase Inhibitor Potency & Selectivity Subject: The Strategic Role of 1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0) in Next-Generation Kinase Inhibitor Design.

Executive Summary

In the landscape of kinase inhibitor discovery, the 2-aminopyridine scaffold serves as a privileged "hinge-binding" motif, mimicking the adenine ring of ATP. However, the optimization of these inhibitors often stalls due to poor physicochemical properties—specifically low aqueous solubility and high lipophilicity (LogP).

This guide details the application of 1-(6-Aminopyridin-3-yl)piperidin-4-ol (hereafter referred to as APPO ) as a strategic building block. Unlike its ubiquitous piperazine analog (found in drugs like Palbociclib), the APPO scaffold introduces a hydroxylated piperidine tail. This modification targets the solvent-exposed region of the kinase domain, offering a dual advantage:

-

Enhanced Solubility: The 4-hydroxyl group disrupts crystal packing and increases polarity without introducing a high-pKa basic center.

-

Metabolic Stability: Replacing the piperazine nitrogen with a methine-hydroxyl moiety avoids N-oxidation and reduces clearance.

Medicinal Chemistry Rationale

Structural Logic & Binding Mode